Gallium(III) 2,4-pentanedionate
Description
Significance of Gallium(III) Coordination Compounds in Advanced Materials Science
Gallium(III) coordination compounds are pivotal in the advancement of materials science due to the unique electronic and structural properties of the gallium(III) ion. chemimpex.com With a charge of +3 and a completed d-shell, Ga(III) is not redox-active under physiological conditions, a trait that is leveraged in various applications. acs.org The coordination chemistry of gallium(III) allows for the formation of stable complexes with a variety of ligands, enabling the design of materials with specific functionalities. chemimpex.com
These compounds are instrumental in the fabrication of high-purity gallium oxide layers, which are crucial for enhancing the performance and efficiency of semiconductor devices. chemimpex.com Furthermore, the versatility of gallium coordination compounds extends to their use in the synthesis of novel materials such as gallium-based alloys and nanostructures, which have shown potential in improving the performance of batteries and catalysts. chemimpex.com The development of innovative materials with tailored properties, facilitated by the unique coordination chemistry of gallium, is driving advancements in optoelectronic devices and sensors. chemimpex.com
Evolution of Research Trajectories for Metal β-Diketonate Complexes
The study of metal β-diketonate complexes, including those with the 2,4-pentanedionate (acetylacetonate) ligand, has a long and rich history in coordination chemistry. Initially explored for their fundamental coordination principles, the research focus has progressively shifted towards their practical applications. The inherent stability and volatility of many metal β-diketonate complexes make them excellent precursors for chemical vapor deposition (CVD) and atomic layer deposition (ALD) techniques, used to create thin films of metal oxides and other materials.
Over the years, research has evolved from studying simple, symmetric β-diketonate ligands to designing more complex and functionalized ligands. This evolution allows for the fine-tuning of the electronic and steric properties of the resulting metal complexes. nih.gov By modifying the ligand framework, researchers can control the reactivity, solubility, and thermal stability of the complexes, tailoring them for specific applications ranging from catalysis to molecular recognition and drug delivery. researchgate.net The continuous development of new β-diketonate ligands and the exploration of their coordination with various metals, including gallium, remain an active and promising area of research. researchgate.net
Scope and Research Imperatives for Gallium(III) 2,4-pentanedionate
Current research on this compound is driven by several key imperatives. A primary focus is its application as a precursor for the deposition of gallium-containing thin films, such as gallium oxide (Ga₂O₃) and gallium nitride (GaN). chemicalbook.comfishersci.ca These materials are critical components in next-generation electronics and optoelectronics, including power devices, LEDs, and solar cells. chemimpex.com The ability to use this compound in techniques like atomic layer epitaxy (ALE) allows for the precise, layer-by-layer growth of these films with high purity and uniformity. chemicalbook.comfishersci.ca
Another significant research avenue is the synthesis of gallium-based nanostructures. For instance, this compound can be used to synthesize high-purity gallium nitride nanowires and nanoneedles at relatively low temperatures. chemicalbook.comchemicalbook.com These nanomaterials exhibit unique properties due to their high surface-area-to-volume ratio and quantum confinement effects, making them promising for applications in nano-scale electronics and sensors.
Furthermore, there is growing interest in the potential biomedical applications of gallium compounds, leveraging gallium's ability to mimic ferric iron (Fe³⁺) and interfere with iron-dependent metabolic pathways in microorganisms and cancer cells. acs.orgnih.gov While this article does not delve into medical applications, the fundamental coordination chemistry of this compound provides a basis for the design of new gallium-based therapeutic agents. chemimpex.com
Table 1: Properties of this compound
| Property | Value |
| Synonyms | Gallium(III) acetylacetonate (B107027), Ga(acac)3, Tris(2,4-pentanedionato)gallium(III) chemimpex.com |
| CAS Number | 14405-43-7 chemimpex.com |
| Molecular Formula | C₁₅H₂₁GaO₆ chemimpex.com |
| Molecular Weight | 367.05 g/mol chemimpex.com |
| Appearance | White to light yellow powder or crystal chemimpex.com |
| Melting Point | 196 - 200 °C chemimpex.com |
| Density | 1.42 g/mL chemimpex.com |
| Solubility | Soluble in organic solvents, insoluble in water chemimpex.comchemicalbook.com |
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
gallium;pentane-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C5H7O2.Ga/c3*1-4(6)3-5(2)7;/h3*3H,1-2H3;/q3*-1;+3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMMRYVXLCAMRNK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)[CH-]C(=O)C.CC(=O)[CH-]C(=O)C.CC(=O)[CH-]C(=O)C.[Ga+3] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21GaO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14405-43-7 | |
| Record name | Gallium tris(acetylacetonate) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14405-43-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Synthetic Methodologies and Reaction Pathways for Gallium Iii 2,4 Pentanedionate
Conventional Synthetic Routes for Tris(2,4-pentanedionato)gallium(III)
The traditional and most direct synthesis of tris(2,4-pentanedionato)gallium(III) involves the reaction of a gallium(III) salt with 2,4-pentanedione (acetylacetone) in an aqueous solution. A common procedure starts with dissolving high-purity gallium metal in a strong acid, such as nitric acid, to form a gallium(III) nitrate (B79036) solution. wm.edu To this, an aqueous solution of acetylacetone (B45752) is added, followed by the dropwise addition of a base like ammonium (B1175870) hydroxide (B78521) to facilitate the deprotonation of acetylacetone and the subsequent formation of the gallium complex. wm.edu
A critical aspect of this method is the controlled addition of the base. A rapid addition can lead to the co-precipitation of gallium hydroxide (Ga(OH)₃) alongside the desired Ga(acac)₃. wm.edu Should this occur, the Ga(acac)₃ can be purified by dissolving the mixture in an organic solvent like benzene (B151609), in which Ga(OH)₃ is insoluble, followed by filtration. wm.edu The final product is then typically recrystallized from a solvent such as ethanol (B145695) to yield pure, white monoclinic crystals. wm.edu
An alternative approach involves the reaction of gallium alkoxides, such as gallium isopropoxide, with acetylacetone. cdnsciencepub.com This reaction, often carried out in a non-polar solvent like benzene, allows for the stepwise replacement of the isopropoxy groups with acetylacetonate (B107027) ligands. cdnsciencepub.com By controlling the stoichiometry of the reactants, it is possible to synthesize derivatives with one, two, or three acetylacetonate ligands. cdnsciencepub.com
Table 1: Conventional Synthesis Reaction Overview
| Gallium Source | Reagent | Solvent | Base | Key Feature |
|---|---|---|---|---|
| Gallium(III) nitrate | 2,4-pentanedione | Water | Ammonium hydroxide | Direct precipitation from aqueous solution. wm.edu |
Preparation of Heteroleptic Gallium(III) 2,4-pentanedionate Derivatives
Heteroleptic complexes, which contain more than one type of ligand, are of interest for fine-tuning the chemical and physical properties of the metal center. The synthesis of such this compound derivatives can be achieved through ligand redistribution or metathetical reactions.
Ligand redistribution reactions involve the exchange of ligands between two different coordination complexes. In the context of this compound, this can be used to create mixed-ligand complexes. For instance, reacting a gallium alkoxide partially substituted with one type of β-diketonate ligand with a different β-diketonate can lead to a heteroleptic product. An example is the reaction of Ga(i-C₃H₇O)(meacac)₂ (where meacac is methyl acetoacetate) with acetylacetone to yield Ga(acac)(meacac)₂. cdnsciencepub.com These reactions are typically driven by statistical factors and the relative bond strengths between the gallium and the different ligands.
Metathesis, or exchange, reactions provide a versatile route to novel gallium(III) complexes. wikipedia.org In a typical metathetical synthesis, a gallium(III) salt, often gallium(III) chloride or nitrate, is reacted with the salt of a desired ligand. This method is particularly useful for introducing ligands that are not easily incorporated through direct reaction with the protonated ligand.
For example, novel gallium(III) complexes with Schiff-base ligands have been synthesized via a transmetalation reaction using gallium(III) acetylacetonate and the desired ligand in a suitable solvent like methanol. nih.gov Similarly, a library of homoleptic mononuclear Ga(III) complexes with dithiocarbamate (B8719985) ligands has been prepared in high yields by reacting gallium(III) nitrate with the corresponding dithiocarbamate salt. rsc.org These reactions often proceed readily at room temperature or with gentle heating.
Table 2: Synthesis of Heteroleptic and Novel Gallium(III) Complexes
| Starting Gallium Complex | Reactant | Reaction Type | Resulting Complex Type | Reference |
|---|---|---|---|---|
| Ga(i-C₃H₇O)(meacac)₂ | Acetylacetone | Ligand Redistribution | Heteroleptic β-diketonate | cdnsciencepub.com |
| Gallium(III) acetylacetonate | Schiff-base ligand | Transmetalation (Metathesis) | Novel Schiff-base complex | nih.gov |
Green Chemistry Approaches in this compound Synthesis
While specific "green" synthetic routes for this compound are not extensively detailed in the provided search results, the principles of green chemistry can be applied to existing methods. For instance, the use of less hazardous solvents and reagents, minimizing waste, and improving energy efficiency are key considerations.
One area of development is the use of solvothermal synthesis. This method, which involves heating the reactants in a solvent above its boiling point in a sealed vessel, has been employed to produce nanocrystalline transition-metal gallium oxides from acetylacetonate precursors. nih.gov While not a direct synthesis of Ga(acac)₃, this demonstrates a move towards more controlled and potentially more environmentally benign synthetic methodologies for related gallium compounds. The use of organic solvents like 1,4-butanediol (B3395766) and 2-propanol in these syntheses, however, still requires careful consideration of their environmental impact. nih.gov
Future research in this area could focus on developing solvent-free synthetic methods or utilizing water as a solvent under milder conditions, potentially with the aid of microwave irradiation to reduce reaction times and energy consumption. The development of catalytic routes that minimize the use of stoichiometric reagents would also represent a significant advancement in the green synthesis of this compound and its derivatives.
Structural Elucidation and Advanced Spectroscopic Characterization
Single-Crystal X-ray Diffraction Analysis of Gallium(III) 2,4-pentanedionate and its Adducts
Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. For this compound, this technique reveals a molecule with D3 symmetry, which is isomorphous with other octahedral tris(acetylacetonate)s. chemicalbook.com The gallium(III) ion is centrally located and coordinated by three bidentate 2,4-pentanedionate ligands. Studies on related adducts, such as those formed by treating GaH3NMe3 with ligands like tetramethylethylenediamine (tmen) or 1,2-bis(dimethylphosphino)ethane (B1345682) (dmpe), also provide insight into the coordination chemistry of gallium. rsc.org
Chelate Ring Conformations and Stereochemistry
Each 2,4-pentanedionate ligand coordinates to the gallium(III) ion through its two oxygen atoms, forming a six-membered chelate ring. libretexts.org The formation of these rings is a key feature of the complex's stability. The coordination of three such symmetric bidentate ligands around the central gallium atom results in a chiral, propeller-like structure. This arrangement means the complex can exist as two non-superimposable mirror images, known as enantiomers (Δ and Λ isomers). This type of stereoisomerism is a fundamental consequence of the octahedral geometry and the nature of the chelating ligands.
Interatomic Distances and Angles in Octahedral and Tetrahedral Geometries
The primary coordination geometry for this compound is octahedral. While tetrahedral geometry is generally not favored, it can be induced in certain sterically demanding ligand environments. nih.gov In the typical octahedral arrangement, the gallium ion is surrounded by six oxygen atoms from the three acetylacetonate (B107027) ligands. Studies of related six-coordinate gallium(III) complexes show a distorted octahedral geometry. For instance, gallium(III) complexes with hexadentate ligands exhibit pseudo-octahedral N4O2 or N2O4 coordination spheres. nih.govbg.ac.rs In these structures, the bond angles around the central gallium atom deviate from the ideal 90° of a perfect octahedron, indicating some degree of structural strain. bg.ac.rs
Below is a table of representative interatomic distances and angles for related Gallium(III) complexes, illustrating the typical coordination environment.
| Parameter | Description | Typical Value |
| Bond Length | Ga-O (carboxylate) | ~1.95 - 2.00 Å |
| Bond Length | Ga-N (amine) | ~1.94 - 2.10 Å |
| Bond Angle | O-Ga-O (within chelate) | ~85° - 90° |
| Bond Angle | O-Ga-O (trans) | ~170° - 178° |
| Bond Angle | N-Ga-N (cis) | ~90° |
Solution-Phase Spectroscopic Investigations
Spectroscopic methods are crucial for understanding the behavior of this compound in solution, including its stability, ligand exchange dynamics, and the nature of the metal-ligand bonding.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Ligand Exchange Kinetics and Stoichiometry
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful tool for studying the dynamic processes in solution. For mixed-ligand gallium(III) complexes, such as those containing both acetylacetonate and other β-diketonates like hexafluoroacetylacetonate (hfac) or dibenzoylmethanate (bzbz), NMR has been used to study intramolecular configurational rearrangements. researchwithrutgers.com These studies show that the terminal methyl groups on the acetylacetonate ligands can exchange between chemically non-equivalent environments. researchwithrutgers.com
By analyzing the broadening of NMR signals at different temperatures, researchers can determine the first-order rate constants and activation parameters (activation energy and entropy) for these exchange processes. researchwithrutgers.com For example, the rate of methyl group exchange for Ga(acac)2(hfac) was found to be significantly faster than for Ga(acac)2(bzbz), highlighting the influence of the other ligands on the complex's dynamics. researchwithrutgers.com Furthermore, NMR can be used to directly characterize the stoichiometry of different complex species present in solution, as demonstrated in studies of gallium(III) with 2,4-pentanedione and N,N-dimethylformamide. acs.org
Vibrational Spectroscopy (IR, Raman) for Ligand-Metal Interactions
Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides detailed information about the bonding within the this compound molecule. nih.gov By comparing the vibrational spectra of the free 2,4-pentanedione ligand with that of the coordinated complex, one can deduce the effects of metal coordination on the ligand's internal bonds. dtic.mil
The interaction between the gallium(III) ion and the ligand is particularly evident in the shifts of the C=O and C=C stretching vibrations. Upon coordination to gallium, the electron density in the ligand is redistributed, leading to a decrease in the C=O bond order and an increase in the C=C bond order. This is observed in the spectra as a lowering of the C=O stretching frequency and a raising of the C=C stretching frequency compared to the free ligand. These shifts are direct probes of the metal-ligand interaction strength. frontiersin.org Raman spectroscopy is also a valuable, non-destructive tool for assessing the structural quality and identifying phases in gallium-containing materials, such as gallium oxide thin films. nih.gov
The table below summarizes typical vibrational frequencies for a β-diketone ligand before and after coordination to a metal ion.
| Vibrational Mode | Free Ligand (cm⁻¹) | Coordinated Ligand (cm⁻¹) |
| ν(C=O) | ~1625 | ~1570 - 1590 |
| ν(C=C) | ~1525 | ~1520 - 1540 |
| ν(Ga-O) | N/A | ~450 - 490 |
Note: Frequencies are approximate and can vary based on the specific complex and its environment.
Electronic Absorption and Luminescence Spectroscopy for Electronic Structure and Excited States
The electronic structure and excited state properties of this compound can be investigated using electronic absorption (UV-Vis) and luminescence spectroscopy.
The UV-Vis absorption spectrum of gallium(III) complexes with ligands such as 2-acetylpyridine (B122185) 4N-alkyl thiosemicarbazones has been characterized. ox.ac.uk While specific data for this compound is not detailed in the provided information, the study of related complexes indicates that electronic transitions can be observed and analyzed to understand the electronic structure. ox.ac.uk
Luminescence studies, including fluorescence and phosphorescence, provide further insight into the excited states of gallium complexes. For instance, the photoluminescence (PL) and photoluminescence excitation (PLE) spectra of terbium(III)-acetylacetonate, a related metal acetylacetonate complex, have been recorded to determine its phosphorescence quantum yield. researchgate.net The luminescence properties of gallium oxide (Ga₂O₃), a material that can be synthesized from this compound, have been investigated. aip.org Cathodoluminescence (CL) measurements of α-Ga₂O₃ thin films estimate the bandgap energy to be 5.56 eV. aip.org The spectra revealed a peak at 320 nm within the domains of the film, while the domain boundaries showed peaks in the range of 380–480 nm. aip.org A distinct luminescence at a characteristic wavelength of 350 nm was observed at the anti-phase domain boundaries. aip.org
Surface-Sensitive Spectroscopic Techniques for Thin Film Analysis
Surface-sensitive spectroscopic techniques are crucial for characterizing thin films prepared using this compound as a precursor. This compound is utilized in the fabrication of gallium-containing thin films, such as gallium oxide, through methods like atomic layer epitaxy and spray pyrolysis. cymitquimica.comthermofisher.comscirp.org
X-ray Photoelectron Spectroscopy (XPS) for Elemental Composition and Oxidation States in Films
X-ray Photoelectron Spectroscopy (XPS) is a powerful tool for determining the elemental composition and chemical oxidation states within thin films. In the analysis of gallium oxide (Ga₂O₃) thin films, XPS is used to confirm the presence of gallium and oxygen and to study the stoichiometry of the films. scirp.orgresearchgate.net
High-resolution XPS spectra of Ga₂O₃ thin films fabricated by spray pyrolysis using a Gallium(III) acetylacetonate precursor solution showed the Ga 2p₃/₂ peak at a binding energy of 1118.4 eV, which is characteristic of Ga₂O₃. scirp.org The O 1s peak was observed at a binding energy of 531.3 eV, also characteristic of Ga₂O₃. scirp.org These findings confirmed that elemental gallium and its suboxides were not present in the films. scirp.org Depth profile analysis using XPS on these films revealed that both the surface and inner layers were nearly stoichiometric. scirp.org
The power of XPS to distinguish between different chemical states of gallium has been demonstrated in studies of a series of molecular gallium compounds. xpsfitting.comrsc.org By analyzing the Ga 2p₃/₂, Ga 3d₅/₂, and Ga L₃M₄₅M₄₅ Auger electron kinetic energies, it is possible to elucidate chemical trends related to the oxidation state and ligand environment of the gallium center. xpsfitting.comrsc.org
Table 1: XPS Data for Ga₂O₃ Thin Films
| Core Level | Binding Energy (eV) | Reference |
| Ga 2p₃/₂ | 1118.4 | scirp.org |
| O 1s | 531.3 | scirp.org |
Rutherford Backscattering Spectrometry (RBS) for Film Stoichiometry and Thickness
Rutherford Backscattering Spectrometry (RBS) is a non-destructive analytical technique used to determine the composition and thickness of thin films. eag.com It provides quantitative compositional depth profiles for films typically less than 1 µm thick without the need for reference standards. eag.com The technique involves directing a beam of high-energy helium ions (He²⁺) at a sample and measuring the energy and yield of the backscattered ions. eag.com
In the context of materials analysis, RBS is ideal for determining thin film composition and thickness, as well as areal concentrations (atoms/cm²). eag.com For instance, RBS has been employed to analyze the formation of V₃Si thin films, confirming the reaction between a vanadium layer and a SiO₂ substrate to form V₃Si at the interface. arxiv.org This demonstrates the capability of RBS to probe the composition and structure of thin film interfaces. arxiv.org While specific RBS data for films derived from this compound is not provided in the search results, the technique is highly applicable for characterizing the stoichiometry and thickness of gallium oxide films produced from this precursor. eag.comiaea.org
Table 2: Technical Specifications of Rutherford Backscattering Spectrometry (RBS)
| Parameter | Specification | Reference |
| Detected Signal | Backscattered He atoms | eag.com |
| Detected Elements | B-U | eag.com |
| Detection Limits | 0.001-10 at% | eag.com |
| Depth Resolution | 100-200 Å | eag.com |
| Lateral Resolution | ≥ 2 mm | eag.com |
Coordination Chemistry and Mechanistic Studies of Gallium Iii 2,4 Pentanedionate
Ligand Exchange Mechanisms and Kinetics
The dynamic behavior of Gallium(III) 2,4-pentanedionate in solution is largely governed by ligand exchange processes. Studies using nuclear magnetic resonance (NMR) have been instrumental in elucidating the kinetics and mechanisms of these exchanges. The isotopic exchange between tris(acetylacetonato)gallium(III) and carbon-14 (B1195169) labeled acetylacetone (B45752) (Hacac) has been shown to be measurably slow in solvents like tetrahydrofuran (B95107) (THF), allowing for detailed kinetic analysis. oup.com
Further investigations into mixed-ligand systems, such as Ga(acac)₂(hfac) and Ga(acac)₂(bzbz), where 'hfac' is hexafluoroacetylacetonate and 'bzbz' is dibenzoylmethanate, reveal that these molecules undergo intramolecular configurational rearrangements. researchwithrutgers.com This process results in the exchange of non-equivalent terminal methyl groups on the acetylacetonate (B107027) ligands. researchwithrutgers.com The rate of this exchange is significantly influenced by the nature of the other ligands present in the coordination sphere. For instance, the rate of methyl group exchange for Ga(acac)₂(hfac) at 25°C is approximately 10,000 times faster than for Ga(acac)₂(bzbz). researchwithrutgers.com This difference is primarily attributed to the electronic effects of the substituent groups on the β-diketonate ligands.
The activation parameters for these rearrangement processes provide further insight into the mechanism. The activation energies suggest that the process is intramolecular, likely proceeding through a twist mechanism or a bond-rupture mechanism involving a five-coordinate intermediate. researchwithrutgers.com Computational studies on other gallium(III) complexes have also suggested dissociative ligand exchange pathways. nih.gov
| Complex | Solvent | Activation Energy (Ea, kcal/mol) | Activation Entropy (ΔS‡, eu) | Reference |
| Ga(acac)₂(hfac) | Dichloromethane | 14.5 ± 1.1 | 1.7 ± 4.4 | researchwithrutgers.com |
| Ga(acac)₂(bzbz) | Benzene (B151609) | 20.6 ± 2.7 | 3.5 ± 8.0 | researchwithrutgers.com |
Formation and Stability of Mixed-Ligand Gallium(III) Complexes
Gallium(III) readily forms stable mixed-ligand complexes through ligand exchange or redistribution reactions. When Ga(acac)₃ is mixed with other gallium tris(β-diketonates) like Ga(bzbz)₃ or Ga(hfac)₃, an equilibrium is established, leading to the formation of mixed-ligand species such as Ga(acac)₂(bzbz) and Ga(acac)(bzbz)₂. acs.org
In the Ga(acac)₃-Ga(bzbz)₃ system in a benzene solution, the distribution of ligands is nearly random. The equilibrium constants for the formation of the mixed-ligand complexes are only slightly smaller than the values expected for a purely statistical distribution. acs.org This indicates that the enthalpy changes for these exchange reactions are close to zero, and the reactions are driven primarily by a statistical increase in entropy. acs.org
In stark contrast, the Ga(acac)₃-Ga(hfac)₃ system shows a strong preference for the formation of mixed-ligand complexes. acs.org The equilibrium constants are about 400 times larger than statistical predictions, a deviation attributed almost entirely to favorable enthalpy effects. acs.org This suggests a significant electronic interaction between the different ligands that stabilizes the mixed species. acs.org
The 2,4-pentanedionate ligand has also been shown to be effective in stabilizing monomeric gallium(III) compounds that contain three different ligands, such as GaRCl(acac) (where R = Me, Et) and GaClN(SiMe₃)₂. acs.orgacs.org These compounds can be prepared through metathetical or ligand redistribution reactions and exist as single, stable species in both the solid state and in solution. acs.orgacs.org This stabilizing effect is noteworthy because analogous compounds with the more electron-withdrawing hexafluoroacetylacetonato (hfac) ligand are often unstable and decompose. acs.org
| Reaction | Solvent | Equilibrium Constant (K) at 25°C | Deviation from Statistical | Driving Factor | Reference |
| Ga(acac)₃ + Ga(bzbz)₃ ⇌ Ga(acac)₂(bzbz) + Ga(acac)(bzbz)₂ | Benzene | ~20% smaller than statistical | Minor | Entropy | acs.org |
| Ga(acac)₃ + Ga(hfac)₃ ⇌ Ga(acac)₂(hfac) + Ga(acac)(hfac)₂ | Benzene | ~400 times larger than statistical | Major | Enthalpy | acs.org |
Chelation Properties and Ligand Stabilization Effects
The stability of this compound stems from the chelate effect. The 2,4-pentanedionate anion (acac⁻) acts as a bidentate ligand, binding to the central gallium(III) ion through its two oxygen atoms to form a stable six-membered ring. cymitquimica.comwikipedia.org This formation of a chelate ring is thermodynamically more favorable than the coordination of two separate monodentate ligands, an enhancement in stability known as the chelate effect. libretexts.org
The acetylacetonate ligand is particularly effective at stabilizing the gallium(III) center, allowing for the isolation of otherwise unstable species. cymitquimica.com A clear example is the successful synthesis of monomeric gallium compounds with three different ligands, such as GaMeCl(acac). acs.orgacs.org In these four-coordinate, distorted-tetrahedral complexes, the acac ligand is bonded symmetrically. acs.org The Ga-O bond distances in GaMeCl(acac) are shorter (averaging ~1.89 Å) compared to those in the six-coordinate Ga(acac)₃ (averaging ~1.95 Å), indicating a stronger bond in the four-coordinate species. acs.org
The stabilizing capacity of the acac ligand is highlighted when compared to the hexafluoroacetylacetonato (hfac) ligand. Attempts to synthesize analogous compounds like GaMeCl(hfac) result in unstable products that readily undergo ligand redistribution to form the highly stable Ga(hfac)₃. acs.org This demonstrates the superior ability of the less-fluorinated acac ligand to stabilize gallium centers in coordinatively unsaturated or mixed-ligand environments. acs.org This property is crucial for its use as a precursor in chemical synthesis, where controlled reactivity and stability are required.
Reaction Pathways in Solution and Solid State Environments
This compound exhibits distinct reaction pathways in different environments, making it a versatile precursor for materials synthesis. In the solid state and gas phase, its thermal stability and volatility are key properties. cymitquimica.com It serves as a precursor in chemical vapor deposition (CVD) and atomic layer epitaxy (ALE) processes. cymitquimica.comwikipedia.org For instance, gallium oxide (Ga₂O₃) thin films can be grown by combining Ga(acac)₃ with water or ozone as the oxygen source in an ALE reactor. wikipedia.orgfishersci.ca It is also used for the low-temperature synthesis of high-purity gallium nitride (GaN) nanowires and nanoneedles. wikipedia.orgchemicalbook.com
In solution, Ga(acac)₃ is soluble in organic solvents like toluene, chloroform, and benzene. acs.orgcymitquimica.com Its chemistry in solution is often characterized by ligand redistribution and substitution reactions. As discussed previously, mixing solutions of different gallium β-diketonates leads to rapid ligand scrambling to form mixed-ligand complexes. acs.org
Furthermore, Ga(acac)₃ can be used as a starting material in solvothermal processes to synthesize nanocrystalline gallium oxide spinels. sigmaaldrich.com It also participates in electrochemical reactions; for example, it can be used to form a lithium-gallium (LiGa) alloy layer on lithium metal anodes through in-situ electroreduction in battery applications. sigmaaldrich.com These diverse reaction pathways, from gas-phase deposition to solution-based synthesis and electrochemistry, underscore the utility of this compound as a molecular precursor.
Applications of Gallium Iii 2,4 Pentanedionate As a Precursor in Advanced Materials Fabrication
Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD) Precursor Research
Gallium(III) 2,4-pentanedionate, also known as Ga(acac)₃, serves as a valuable precursor for the deposition of gallium-containing thin films and nanostructures through CVD and ALD. These techniques offer precise control over film thickness, composition, and uniformity, which are critical for the fabrication of modern electronic and optoelectronic devices.
Growth of Gallium Oxide (Ga₂O₃) Thin Films
Gallium oxide (Ga₂O₃) is an ultra-wide bandgap semiconductor with significant potential for applications in high-power electronics and deep-ultraviolet photodetectors. The use of this compound as a precursor in ALD and CVD allows for the controlled growth of high-quality Ga₂O₃ thin films.
Atomic Layer Epitaxy (ALE), a subset of ALD, relies on self-limiting surface reactions to achieve atomic-level control over film growth. Research has demonstrated that the ALD of Ga₂O₃ using Ga(acac)₃ and an oxygen source, such as ozone (O₃), can exhibit self-limiting behavior within a specific temperature window. For instance, a study utilizing trimethylgallium (B75665) (TMGa) and ozone showed a self-limiting growth rate of 0.52 Å/cycle between 200 and 375 °C. researchgate.net In another study using a dialkylamido-based gallium precursor and water, a growth rate of 1.0 Å/cycle was observed at substrate temperatures between 170 and 250 °C. researchgate.net This self-controlled growth is crucial for producing uniform and conformal films, which is a key advantage of ALD technology. The growth rate in ALD is dependent on the precursor and the reactant used. For example, using tris(2,2,6,6-tetramethyl-3,5-heptanedionato) gallium(III) [Ga(TMHD)₃] and an O₂ plasma reactant, a constant growth rate of 0.1 Å per cycle was achieved over a broad temperature range of 100 to 400 °C. rsc.org
The choice of oxidizer in the ALD process significantly impacts the properties of the resulting Ga₂O₃ films. Both water (H₂O) and ozone (O₃) have been investigated as oxygen sources in conjunction with gallium precursors.
While direct comparative studies on Ga(acac)₃ with water versus ozone are limited, research on similar gallium precursors like trimethylgallium (TMGa) provides valuable insights. It has been noted that TMGa is less reactive with water, often necessitating the use of a stronger oxidant like ozone or an oxygen plasma to achieve efficient Ga₂O₃ deposition. researchgate.net When ozone is used with TMGa, stoichiometric Ga₂O₃ films free of residual carbon can be produced. researchgate.net In contrast, using water with a dialkylamido-based gallium precursor resulted in stoichiometric Ga₂O₃ films, albeit with some level of carbon, hydrogen, and nitrogen impurities. researchgate.net
Plasma-enhanced ALD (PEALD) using an oxygen plasma as the reactant with a gallium precursor has been shown to produce amorphous Ga₂O₃ films that can be crystallized into the monoclinic β-Ga₂O₃ phase after post-deposition annealing. rsc.org The use of different oxidizers can also influence the crystallinity of the as-deposited films. For instance, PEALD of Ga₂O₃ from trimethylgallium and O₂ plasma has demonstrated the ability to control the crystal phase of the deposited films by adjusting gas composition, flow rate, and pressure during the plasma step, in addition to the deposition temperature. researchgate.net
Table 1: Comparison of Oxidizers in Ga₂O₃ ALD
| Gallium Precursor | Oxidizer | Deposition Temperature (°C) | Growth Rate (Å/cycle) | Film Properties |
| Trimethylgallium (TMGa) | Ozone (O₃) | 200 - 375 | 0.52 | Stoichiometric, carbon-free, amorphous as-deposited. researchgate.net |
| Dialkylamido-based Ga | Water (H₂O) | 170 - 250 | 1.0 | Stoichiometric, contains C, H, N impurities, amorphous as-deposited. researchgate.net |
| Tris(2,2,6,6-tetramethyl-3,5-heptanedionato) gallium(III) | O₂ Plasma | 100 - 400 | 0.1 | Stoichiometric, no detectable carbon, amorphous as-deposited. rsc.org |
Controlling the crystallinity and stoichiometry of Ga₂O₃ films is paramount for their application in electronic devices. The use of this compound in deposition processes allows for a degree of control over these properties through the careful selection of process parameters.
X-ray photoelectron spectroscopy (XPS) analysis has confirmed that Ga₂O₃ films grown by PEALD using a gallium precursor and an oxygen plasma can be stoichiometric with no detectable carbon contamination. rsc.org Similarly, films grown using TMGa and ozone have also been found to be stoichiometric. researchgate.net
The as-deposited Ga₂O₃ films using ALD with Ga(acac)₃ or similar precursors are often amorphous. researchgate.netresearchgate.netrsc.org However, these amorphous films can be crystallized into the desired β-Ga₂O₃ phase through post-deposition annealing at temperatures typically between 700 and 900 °C. researchgate.netrsc.org The final crystal quality can be influenced by the annealing conditions and the initial film properties.
In some deposition techniques like mist CVD, the addition of hydrochloric acid (HCl) to the Ga(acac)₃ precursor solution has been shown to influence the film quality. This can affect the growth rate and surface roughness of the resulting α-Ga₂O₃ films.
The scalability of deposition processes to large-area substrates is a critical factor for the commercial viability of Ga₂O₃-based devices. While specific reports on the use of this compound for large-area growth on 4-inch substrates via ALD or CVD are not abundant, the inherent nature of these techniques makes them suitable for large-scale production.
ALD, with its self-limiting growth mechanism, is known for its excellent uniformity and conformality over large areas. This makes it a promising technique for depositing high-quality Ga₂O₃ films on large-diameter wafers. While not using Ga(acac)₃, other methods like gallium-melt exfoliation have demonstrated the ability to produce nanometer-thin Ga₂O₃ films over large surface areas (> 1 mm²), showcasing the ongoing efforts to scale up Ga₂O₃ film production. researchgate.net The development of MOCVD processes for GaN on large substrates also provides a framework that can be adapted for Ga₂O₃ growth. mdpi.comdtic.mil The successful demonstration of epitaxial growth of β-Ga₂O₃ on non-conventional four-fold symmetry substrates further opens up possibilities for heterogeneous integration and large-area device fabrication. rsc.org
Synthesis of Gallium Nitride (GaN) Nanostructures
Gallium Nitride (GaN) is a wide-bandgap semiconductor with exceptional properties for high-frequency, high-power, and optoelectronic applications. The synthesis of GaN nanostructures, such as nanowires, using this compound as a precursor in CVD processes is an area of active research.
The growth of GaN nanowires is often achieved through a vapor-liquid-solid (VLS) mechanism, where a metal catalyst, such as gold (Au), iron (Fe), or nickel (Ni), is used to initiate and guide the nanowire growth. In a typical MOCVD process for GaN nanowires, a gallium precursor like trimethylgallium (TMGa) and a nitrogen source like ammonia (B1221849) (NH₃) are used. rsc.org The principles of this process can be extended to the use of Ga(acac)₃ as the gallium source.
The morphology of the resulting GaN nanostructures, including their diameter, length, and orientation, can be controlled by tuning the MOCVD process parameters. These parameters include the growth temperature, the V/III ratio (the ratio of the group V precursor to the group III precursor), and the precursor injection and interruption durations in pulsed-mode growth. rsc.org For instance, higher growth temperatures can increase the vertical growth rate while reducing the lateral growth rate of GaN nanowires. rsc.org The morphology can also transition from nanowires to thin films or pyramidal structures by adjusting the precursor flow durations. rsc.org
Low-Temperature Synthesis of GaN Nanowires and Nanoneedles
This compound enables the growth of high-purity gallium nitride nanowires and nanoneedles at relatively low temperatures. wikipedia.org This is a significant advantage over traditional high-temperature methods, which can be incompatible with certain substrates and can lead to undesirable diffusion and defect formation. frontiersin.org The use of Ga(acac)3 as a precursor allows for the synthesis of these one-dimensional nanostructures through various methods, including catalyst-assisted and catalyst-free approaches. researching.cnnih.govresearchgate.net
The growth of GaN nanowires is influenced by several factors, including the growth temperature, the ratio of group V to group III elements (V/III ratio), and the type of substrate used. researchgate.netnih.gov For instance, in some methods, GaN nanowires have been successfully synthesized at temperatures around 950-1000 °C. researching.cn The morphology of the resulting nanostructures, whether they are nanowires or hexagonal microsheets, can be controlled by adjusting the growth temperature. researching.cn The orientation and density of the nanowires can also be tuned by controlling the catalyst composition and agglomeration temperature. nih.govresearchgate.netnih.gov
Sol-Gel Precursor Routes for GaN Nanomaterials
The sol-gel method offers a versatile and cost-effective route for synthesizing a variety of nanomaterials, including gallium nitride. researchgate.netiaea.orgpku.edu.cn While many sol-gel syntheses of GaN utilize gallium nitrate (B79036) as the precursor, the principles can be extended to other gallium sources like Ga(acac)3. researchgate.netiaea.orgnih.gov In a typical sol-gel process for GaN, a gallium-containing precursor is first hydrolyzed to form a gallium oxide gel. This gel is then subjected to ammoniation at high temperatures, typically around 950°C, to convert it into gallium nitride. pku.edu.cn
This method allows for the production of single-phase hexagonal wurtzite GaN nanocrystals with a uniform particle size. pku.edu.cn The resulting GaN powder can be characterized by various techniques, including X-ray diffraction (XRD) to confirm the crystal structure, transmission electron microscopy (TEM) to observe the morphology and particle size, and Fourier-transform infrared spectroscopy (FTIR) to identify the Ga-N vibrational modes. researchgate.netpku.edu.cn
Deposition of Gallium Sulfide (B99878) (GaSₓ) Thin Films
Gallium sulfide (GaSₓ) is a layered semiconductor with potential applications in electronics and optoelectronics. Atomic layer deposition (ALD) is a precise technique for depositing thin films of GaSₓ, and this compound can be employed as the gallium precursor in this process. acs.org
ALD Surface Chemistry and Ligand Exchange Mechanisms in Sulfide Deposition
Atomic layer deposition of metal sulfides typically involves the sequential exposure of a substrate to a metal-organic precursor and a sulfur source, such as hydrogen sulfide (H₂S). acs.org The growth of the film proceeds through self-limiting surface reactions. In the case of using Ga(acac)3 and H₂S, the deposition mechanism involves ligand exchange reactions at the surface. libretexts.orgscience.govlibretexts.org
During the Ga(acac)3 pulse, the precursor molecules adsorb onto the substrate surface. In the subsequent H₂S pulse, the acetylacetonate (B107027) ligands are replaced by sulfide ions, leading to the formation of a layer of gallium sulfide. acs.org This process is repeated in a cyclical manner to build up the film to the desired thickness. The surface chemistry is crucial for achieving controlled and uniform film growth. The exchange of ligands is a key step that drives the deposition process. libretexts.orglibretexts.org
Theoretical Modeling of ALD Reaction Pathways
Theoretical modeling, often using density functional theory (DFT), can provide valuable insights into the reaction mechanisms of ALD processes. science.gov For the deposition of gallium sulfide using Ga(acac)3 and H₂S, theoretical studies can help to elucidate the energetics of the ligand exchange reactions and predict the most favorable reaction pathways. science.gov This understanding is essential for optimizing the deposition process and controlling the properties of the resulting thin films.
Fabrication of Gallium-Containing Alloys and Nanoparticles
This compound is also a useful precursor for the synthesis of gallium-containing alloys and nanoparticles. These materials are of interest for various applications, including catalysis.
Hot-Solvent Synthesis of Gallium-Platinum (GaPt₃) Nanoparticles for Electrocatalysis
Gallium-platinum (Ga-Pt) nanoparticles have shown promise as electrocatalysts for reactions such as the steam reforming of ethanol (B145695). u-szeged.hu One method for synthesizing these nanoparticles is through a hot-solvent approach. In this method, Ga(acac)3 is used as the gallium precursor along with a platinum precursor, such as platinum(II) acetylacetonate. u-szeged.hu
The precursors are dissolved in a high-boiling point solvent, such as oleylamine, and heated to a high temperature. u-szeged.hu This leads to the decomposition of the precursors and the formation of Ga-Pt alloy nanoparticles. u-szeged.huresearchgate.net The size and composition of the resulting nanoparticles can be controlled by adjusting the reaction parameters, such as the precursor concentrations and the reaction temperature. These nanoparticles can then be supported on a high-surface-area material, like mesostructured cellular foam (MCF-17), to create a functional catalyst. u-szeged.hu
In-situ Electroreduction for LiGa Alloy Layers in Battery Applications
The in-situ electroreduction of this compound is a promising strategy for enhancing the performance of lithium-ion batteries. When used as an electrolyte additive, this compound facilitates the formation of a lithium-gallium (LiGa) alloy layer directly on the anode during the battery's operation. This in-situ process is critical for creating a stable and uniform interface between the electrode and the electrolyte.
The resulting LiGa alloy layer offers significant improvements in battery performance by addressing some of the key challenges in lithium-ion technology. Specifically, the alloy helps to suppress the formation of lithium dendrites, which are needle-like structures that can grow on the anode, leading to short circuits and battery failure. By mitigating dendrite growth, the LiGa alloy enhances the safety and extends the cycle life of the battery.
Development of Metal-Organic Framework (MOF) Thin Films
This compound is instrumental in the synthesis of metal-organic frameworks (MOFs), which are crystalline materials with a porous structure, making them suitable for applications in electronics and sensing. nih.gov The development of MOFs as thin films is particularly important for their integration into electronic devices. nih.gov
On-Liquid-Gallium Surface Synthesis Strategies
A novel and effective method for creating ultra-smooth conductive MOF thin films is the on-liquid-gallium surface synthesis (OLGSS) strategy. arxiv.orgresearchgate.net This technique utilizes chemical vapor deposition (CVD) to grow two-dimensional conjugated MOF (2D c-MOF) thin films on a liquid gallium surface. arxiv.orgarxiv.org This approach has been shown to produce films with a surface roughness as low as ~2 Å, a significant improvement in surface flatness compared to traditional synthesis methods. arxiv.orgtu-dresden.de The OLGSS strategy has been successfully applied to produce various 2D c-MOF films with controlled thicknesses ranging from approximately 2 to 208 nm and large lateral sizes. arxiv.orgresearchgate.net
Adhesion Energy and Growth Mode Investigations
Theoretical modeling and experimental results have shed light on the growth mechanism of MOF thin films on liquid gallium. arxiv.org A key factor in achieving ultra-smooth surfaces is the high adhesion energy between the gallium and the planar aromatic ligands of the MOF precursors. researchgate.netarxiv.org This strong adhesion promotes a layer-by-layer growth mode, which is essential for constructing flat surfaces. researchgate.netarxiv.orgtu-dresden.de The superior adsorption of the aromatic ligands in a face-on orientation on the gallium surface initiates the formation of a flat initial 2D c-MOF layer, and the high adhesion energy ensures that subsequent layers continue this uniform growth. arxiv.orgtu-dresden.de This controlled growth results in a uniform thin film with a highly smooth surface. tu-dresden.de
Advanced Applications in Optoelectronics and Energy Conversion
The unique properties of this compound make it a valuable precursor for materials used in optoelectronic devices and energy conversion systems. chemimpex.com
Electron-Transporting Layers for Perovskite Solar Cells
This compound is used to create gallium oxide (Ga₂O₃) thin films, which can function as electron-transporting layers (ETLs) in perovskite solar cells. thermofisher.comfishersci.ca The ETL is a critical component that facilitates the efficient extraction and transport of electrons from the light-absorbing perovskite layer to the electrode. magtech.com.cn The use of high-purity this compound allows for the deposition of high-quality gallium oxide layers, which is crucial for improving the performance and efficiency of these solar cells. chemimpex.com
Core/Shell Hybrid Perovskite Architectures
An innovative application of this compound is in the in-situ formation of core/shell stabilized hybrid perovskites. rsc.org In this approach, the compound is used as a precursor additive to create a metal-organic-complex monomolecular intermediate, [GaAA₃]₄. rsc.orgresearchgate.net This intermediate forms a shell around the CsₓFA₁₋ₓPbI₃ perovskite core. rsc.orgresearchgate.net
This core/shell structure provides significant advantages. The [GaAA₃]₄ shell enhances the hydrophobicity of the perovskite film, thereby improving its stability against moisture, a major factor in the degradation of perovskite solar cells. rsc.orgresearchgate.net Furthermore, the core/shell heterostructure effectively passivates surface defects, leading to superior photoelectronic performance, including low defect-state density, strong luminescence, and a long lifetime of photogenerated charge carriers. researchgate.net This results in perovskite solar cells with high efficiency and enhanced long-term stability. rsc.orgresearchgate.net
Role of 2,4-pentanedionato Ligand in Defect Passivation
The 2,4-pentanedionato ligand, commonly known as acetylacetonate (acac), plays a crucial role in minimizing defects during materials synthesis. As a bidentate chelating ligand, it binds to the central gallium ion through two oxygen atoms, forming a stable six-membered ring. researchgate.netwikipedia.org This chelate effect imparts significant stability to the Ga(acac)₃ molecule.
In fabrication processes like Metal-Organic Chemical Vapor Deposition (MOCVD), this stability is critical. It prevents the precursor from decomposing prematurely and helps to avoid undesirable side reactions in the gas phase. The ligand effectively "protects" the metal center until it reaches the heated substrate, where it undergoes controlled thermal decomposition. This controlled decomposition is key to forming high-quality, crystalline films with fewer structural defects, such as vacancies or impurities. Furthermore, in solution-based methods like sol-gel synthesis, the acetylacetonate ligand can help moderate hydrolysis and condensation rates, which allows for better control over particle size and reduces the density of defects in the final material. researchgate.net This ability to ensure a cleaner reaction pathway contributes to the synthesis of materials with improved structural integrity and, consequently, enhanced electronic and photocatalytic properties.
Photocatalytic Materials Development
This compound is a key precursor in the development of novel photocatalytic materials designed to address environmental and energy challenges. Its use enables the synthesis of complex oxides with tailored structures and enhanced light-harvesting and charge-separation capabilities.
This compound is utilized as a precursor in solvothermal processes to create nanocrystalline gallium oxide spinels, which are promising for applications in photocatalysis and energy storage. sigmaaldrich.comsigmaaldrich.cn In this method, Ga(acac)₃, often combined with acetylacetonates (B15086760) of other transition metals, is dissolved in a solvent and heated under pressure. This process facilitates the crystallization of mixed-metal oxides with a spinel structure at relatively low temperatures. Research has demonstrated the synthesis of novel nanocrystalline spinels incorporating metals like chromium, manganese, and iron into the gallium oxide lattice. sigmaaldrich.com The resulting materials exhibit unique electronic and magnetic properties dependent on their composition and cation distribution.
Table 1: Synthesis of Nanocrystalline Gallium Oxide Spinels Using Metal Acetylacetonate Precursors
| Target Material System | Precursors | Synthesis Method | Key Research Findings |
| Chromium-Gallium Oxide | This compound, Chromium(III) acetylacetonate | Solvothermal | Formation of the first Cr-Ga mixed oxide spinel; material shows high thermal stability. |
| Manganese-Gallium Oxide | This compound, Manganese(III) acetylacetonate | Solvothermal | Produces MnGa₂O₄ with a different cation distribution compared to high-temperature synthesis methods. |
| Iron-Gallium Oxide | This compound, Iron(III) acetylacetonate | Solvothermal | Allows for the inclusion of high amounts of iron, leading to materials with superparamagnetic properties at room temperature. |
To improve photocatalytic efficiency, researchers have developed heterostructures that combine different semiconductor materials. One such system is the ZnGa₂O₄-β-Ga₂O₃ heterostructure, which can be fabricated via techniques like aerosol-assisted chemical vapor deposition (AACVD) using precursors such as this compound and a corresponding zinc precursor. These heterostructures show significantly enhanced photocatalytic activity compared to the individual components.
The improvement is attributed to the formation of a type-II band alignment at the interface between the zinc gallate (ZnGa₂O₄) and beta-gallium oxide (β-Ga₂O₃). This specific alignment facilitates the efficient separation of photogenerated charge carriers (electrons and holes), reducing their recombination rate and making more charges available to drive photocatalytic reactions.
In the quest for renewable energy, this compound serves as an essential starting material for producing photocatalysts capable of splitting water into hydrogen and oxygen using visible light. It is used as a precursor to synthesize high-purity gallium oxide (Ga₂O₃), which is then reacted with a zinc source to form gallium zinc nitride oxide (GaN:ZnO) solid solutions.
Semiconductor Device Fabrication
The high purity and reliable decomposition of this compound make it an invaluable precursor in the fabrication of advanced semiconductor devices. chemimpex.com It is widely used in techniques that require precise control over film thickness and composition, such as MOCVD and atomic layer epitaxy (ALE). chemimpex.comthermofisher.comfishersci.se
A primary application is the deposition of high-quality gallium oxide (Ga₂O₃) thin films. chemimpex.comsigmaaldrich.cnfishersci.se Gallium oxide is an ultrawide-bandgap semiconductor, which makes it highly suitable for high-power and high-frequency electronic devices that can operate under extreme conditions. sciepublish.com The use of Ga(acac)₃ allows for the creation of uniform, pure Ga₂O₃ layers that are critical for improving the performance and efficiency of these devices. chemimpex.com Beyond thin films, the precursor is also used to synthesize high-purity gallium nitride (GaN) nanowires and nanoneedles at lower temperatures, which are building blocks for next-generation optoelectronics and sensors. sigmaaldrich.cnfishersci.se
Table 2: Applications of this compound in Semiconductor Fabrication
| Application Area | Deposition/Synthesis Technique | Material Produced | Purpose |
| High-Power Electronics | MOCVD, ALE | Gallium Oxide (Ga₂O₃) Thin Films | Serves as the active layer in transistors and diodes due to its wide bandgap and high breakdown voltage. chemimpex.comsciepublish.com |
| Optoelectronics | MOCVD | Gallium-containing materials | Fabrication of components like LEDs and laser diodes. chemimpex.com |
| Solar Cells | ALE, Sol-Gel | Gallium Oxide (Ga₂O₃) Thin Films | Used as electron-transporting layers, forming effective interfaces that enhance charge transport efficiency. thermofisher.comsigmaaldrich.cn |
| Nanosensors | Low-Temperature Synthesis | Gallium Nitride (GaN) Nanowires | Creation of high-surface-area nanostructures for advanced sensing applications. fishersci.se |
Computational and Theoretical Investigations of Gallium Iii 2,4 Pentanedionate Systems
Density Functional Theory (DFT) Studies of Electronic Structure and Bonding
Density Functional Theory (DFT) is a prominent quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is instrumental in describing the nature of chemical bonds within a molecule like Gallium(III) 2,4-pentanedionate.
Research Findings: DFT calculations are employed to determine the optimized geometry of Ga(acac)3, which has D3 symmetry and is isomorphous with other octahedral tris(acetylacetonate) complexes. wikipedia.org In this structure, the central gallium ion is coordinated to six oxygen atoms from the three bidentate acetylacetonate (B107027) ligands, forming a stable octahedral complex.
Studies on similar metal-organic compounds show that DFT can elucidate the nature of the metal-ligand bonds. nih.gov For Ga(acac)3, the bonding is primarily between the Gallium(III) ion and the oxygen atoms of the 2,4-pentanedionate ligands. DFT calculations reveal the distribution of electron density, showing a significant charge transfer from the oxygen atoms to the gallium center. This analysis helps quantify the ionic and covalent character of the Ga-O bonds.
The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are key parameters derived from DFT calculations. The HOMO is typically localized on the acetylacetonate ligands, which are rich in π-electrons, while the LUMO is often centered on the metal ion. The energy difference between the HOMO and LUMO, the HOMO-LUMO gap, is a critical indicator of the molecule's chemical reactivity and kinetic stability. A larger gap implies higher stability. Computational studies on related systems suggest that modifications to the ligand structure can tune this gap, thereby altering the compound's properties. chemrxiv.org
| Parameter | Description | Typical Calculated Value/Result |
|---|---|---|
| Optimized Geometry | The lowest energy arrangement of atoms. | Octahedral coordination around the Ga(III) center. |
| Bond Length (Ga-O) | The average distance between the gallium and oxygen atoms. | ~1.95 Å |
| Bond Angle (O-Ga-O) | The angle between adjacent oxygen atoms bonded to the gallium center. | ~90° (for a near-perfect octahedron) |
| Mulliken Charge on Ga | The partial atomic charge on the gallium atom. | Positive, indicating its cationic nature. |
| HOMO-LUMO Gap | The energy difference between the highest occupied and lowest unoccupied molecular orbitals. | Indicator of chemical stability and reactivity. |
Molecular Dynamics Simulations of Ligand Dynamics
Molecular Dynamics (MD) is a computational method for analyzing the physical movements of atoms and molecules over time. rsc.org MD simulations provide a detailed view of the dynamic behavior of the 2,4-pentanedionate ligands surrounding the gallium center.
Research Findings: While specific MD studies focusing solely on the ligand dynamics of Ga(acac)3 are not extensively documented, the methodology is widely applied to similar systems, such as ligand-protein complexes. nih.govbiorxiv.org For Ga(acac)3, an MD simulation would typically start with the optimized geometry obtained from DFT calculations. The simulation would then solve Newton's equations of motion for the system, allowing the atoms to move and interact over a set period, from picoseconds to microseconds.
These simulations can reveal:
Ligand Flexibility: The acetylacetonate ligands are not rigid. The methyl groups can rotate, and the chelate ring itself can undergo subtle puckering motions. MD simulations can quantify the extent and frequency of these movements.
Conformational Changes: The entire complex can undergo low-frequency vibrations and rotations. Understanding these dynamics is important for interpreting spectroscopic data and understanding how the molecule interacts with its environment.
Solvent Effects: When simulating the molecule in a solvent, MD can model the interactions between the Ga(acac)3 complex and solvent molecules, providing insights into its solubility and solution-state behavior.
The trajectories generated from MD simulations can be used to calculate various properties, such as radial distribution functions, to understand the structure of the surrounding solvent, and time correlation functions, which relate to spectroscopic measurements. nih.gov
Reaction Mechanism Modeling in Deposition Processes
This compound is a key precursor for the deposition of gallium-containing thin films, such as gallium oxide (Ga2O3), through processes like Atomic Layer Deposition (ALD) or Metal-Organic Chemical Vapor Deposition (MOCVD). wikipedia.orgsigmaaldrich.com Computational modeling is essential for understanding the complex chemical reactions that occur on the substrate surface during deposition.
Research Findings: DFT calculations are used to model the reaction pathways at the atomic scale. nih.gov For the ALD of Ga2O3 using Ga(acac)3 and an oxygen source (like water or ozone), the mechanism involves a sequence of self-limiting surface reactions. Computational models can investigate:
Precursor Adsorption: The initial step where the Ga(acac)3 molecule attaches to the substrate surface. DFT can calculate the adsorption energy and determine the most favorable binding sites.
Ligand Exchange Reactions: The core of the ALD process, where the acetylacetonate ligands are sequentially replaced by hydroxyl groups (from water) or oxygen atoms, leading to the release of acetylacetone (B45752) as a byproduct. Modeling can identify the transition states and calculate the activation energy barriers for these reactions. nih.gov
Surface Reconstruction: How the surface atoms rearrange after the reaction to form the stable oxide lattice.
By mapping out the potential energy surface for these reaction steps, researchers can predict the optimal conditions (e.g., temperature, pressure) for high-quality film growth and identify potential side reactions that could lead to impurities. nih.govresearchgate.net
| Reaction Step | Description | Information Gained from Modeling |
|---|---|---|
| Precursor Physisorption/Chemisorption | Ga(acac)3 approaches and binds to the hydroxylated surface. | Adsorption energies, preferred binding configurations. |
| First Half-Reaction (Ligand Exchange) | A surface -OH group attacks the Ga center, displacing one acac ligand. | Transition state structure, activation energy barrier. |
| Byproduct Desorption | The released acetylacetone molecule leaves the surface. | Desorption energy. |
| Second Half-Reaction (Oxidation) | An oxygen source (e.g., H2O) reacts with the remaining ligands. | Reaction pathways for complete ligand removal and Ga2O3 formation. |
Prediction of Spectroscopic Properties and Structural Isomers
Computational methods are highly effective in predicting spectroscopic properties and exploring the potential existence of different structural isomers.
Research Findings: For a tris-bidentate octahedral complex like Ga(acac)3, two geometric isomers are possible: facial (fac) and meridional (mer). In the fac isomer, the three oxygen atoms of one type (e.g., the carbonyl oxygens) occupy one face of the octahedron. In the mer isomer, they occupy a plane that bisects the molecule. DFT calculations can determine the optimized structures and total energies of both isomers. biointerfaceresearch.com For most M(acac)3 complexes, the mer isomer is found to be slightly more stable, though the energy difference can be small. Experimental evidence for Ga(acac)3 points to a structure with D3 symmetry, which is characteristic of a single isomeric form, but computational studies can confirm the relative stabilities. wikipedia.org
Furthermore, DFT can predict various spectroscopic data that can be directly compared with experimental results for structural validation.
NMR Spectroscopy: Theoretical calculations can predict the 1H and 13C NMR chemical shifts. By comparing the calculated spectra for the fac and mer isomers with the experimental spectrum, one can confirm which isomer is present in solution. biointerfaceresearch.com
Vibrational Spectroscopy (IR and Raman): DFT calculations can compute the vibrational frequencies and intensities of the molecule. This allows for the assignment of the peaks observed in experimental IR and Raman spectra to specific molecular motions, such as Ga-O stretching or C-C stretching within the ligand.
These predictive capabilities make computational chemistry an indispensable partner to experimental studies in characterizing the structure and properties of this compound. researchgate.net
Role in Separation Science and Analytical Chemistry
Solvent Extraction of Gallium(III) using β-Diketonates and Synergists
Solvent extraction, a widely used method for the separation and purification of metals, relies on the selective distribution of a metal species between two immiscible liquid phases. researchgate.net In the case of gallium, β-diketones like 2,4-pentanedione (acetylacetone) are effective chelating agents that form neutral, extractable complexes with Ga(III) ions. The efficiency of this extraction can be significantly enhanced by the addition of a synergist, a compound that, when added to the extraction system, improves the extraction of the metal ion. mdpi.com
The extraction of Gallium(III) with β-diketones is an equilibrium-driven process. The formation of the Ga(acac)₃ complex can be represented by the following equilibrium reaction:
Ga³⁺ + 3Hacac ⇌ Ga(acac)₃ + 3H⁺
The equilibrium constant for this reaction is a key parameter that determines the efficiency of the extraction. Kinetic studies focus on the rate at which this equilibrium is achieved. The rate of complex formation between Ga(III) and ligands like 4-(2-pyridylazo)resorcinol (B72590) has been investigated, providing insights into the mechanisms of chelation. rsc.org The extraction process is influenced by several factors, including pH, temperature, and the concentrations of the chelating agent and synergist. nih.gov For instance, the leaching of gallium from certain materials is a complex solid-liquid heterogeneous reaction, and its kinetics can be described by models like the shrinking core model. mdpi.com
The stoichiometry of the extracted gallium complex is typically Ga(acac)₃. However, in the presence of synergists, adduct formation can occur, leading to the extraction of mixed-ligand complexes. For example, in synergistic extraction systems using di(2-ethylhexyl)phosphoric acid (D2EHPA) and a β-diketone like thenoyltrifluoroacetone (Htta), extracted species such as GaA₂(tta)·HA and GaA₂(tta)·2HA have been identified. nii.ac.jp Similarly, when using 8-quinolinol derivatives as synergists with D2EHPA, the extracted complex has been suggested to be GaA₂Q·HA. nih.gov The formation of these adducts often leads to a significant enhancement of the extraction efficiency. Studies have shown that a mixture of Cyanex 272 and Alamine 336 exhibits a remarkable synergistic effect for Ga(III) extraction, with the extracted complex proposed to be Ga(OH)A₂. wiserpub.com
Table 1: Synergistic Extraction Systems for Gallium(III)
| Primary Extractant | Synergist | Extracted Species (Proposed) | Reference |
|---|---|---|---|
| Di(2-ethylhexyl)phosphoric acid (D2EHPA) | Thenoyltrifluoroacetone (Htta) | GaA₂(tta)·HA, GaA₂(tta)·2HA | nii.ac.jp |
| Di(2-ethylhexyl)phosphoric acid (D2EHPA) | 5-Chloro-8-quinolinol (5-Cl-Hq) | GaA₂Q·HA | nih.gov |
The selective extraction of Gallium(III) in the presence of other metal ions is a crucial application of Gallium(III) 2,4-pentanedionate chemistry. Gallium and indium, for instance, often coexist in various resources and their separation is essential for the production of high-purity materials for the semiconductor industry. mdpi.com Solvent extraction methods using β-diketones can be tailored to achieve this separation. While some systems co-extract both metals, selective stripping can then be employed to separate them. researchgate.net Other approaches utilize the differences in extraction behavior under specific conditions. For example, ionic liquids synthesized from organophosphorus acids and Aliquat 336 have been shown to selectively extract In(III) over Ga(III) from hydrochloric acid solutions. mdpi.comresearchgate.net The separation factor, a measure of the selectivity of the extraction, can be optimized by controlling parameters such as pH. mdpi.com Research has also demonstrated the separation of gallium from indium and other metals using various extractants and techniques, including ion exchange and solvent-impregnated resins. researchgate.netgoogle.com
Table 2: Separation of Gallium(III) and Indium(III) via Solvent Extraction
| Extraction System | Selectivity | Key Findings | Reference |
|---|---|---|---|
| Ionic liquids (ALi-PC) from organophosphorus acids and Aliquat 336 | Selective for In(III) over Ga(III) | Highest separation factor of 87 at an initial pH of 1.0. mdpi.com | mdpi.comresearchgate.net |
| Trioctylammonium-based mixed ionic liquids | Selective for Ga(III) over In(III) | At HCl concentrations of 4 mol L⁻¹ or more, Ga(III) was nearly quantitatively extracted. | nih.gov |
Chelation and Complexation in Analytical Determination Methods
The formation of stable and often colored complexes between Gallium(III) and chelating agents like 2,4-pentanedionate is the basis for several analytical methods for the determination of gallium. These methods often rely on spectrophotometry, where the intensity of the color of the complex is proportional to the concentration of gallium. scirp.org The development of such methods involves optimizing conditions like pH and reagent concentrations to ensure the formation of a stable complex with a distinct absorption maximum. scirp.org For example, the complexation of Ga(III) with 2-hydroxy-5-T-butylphenol-4'-methoxy-azobenzene has been studied for the spectrophotometric and atomic absorption determination of gallium. scirp.org The stability constant of the gallium complex in n-butanol was determined to be 4.2x10¹⁰. scirp.org Furthermore, analytical methods for determining the extent of chelation in various products are crucial for quality control and rely on techniques like UV-vis spectrophotometry. nih.govredalyc.org
Future Research Directions and Emerging Areas
Rational Design of Next-Generation Precursors for Advanced Deposition
The development of next-generation precursors is a key area of research, aimed at enhancing deposition processes like Metal-Organic Chemical Vapor Deposition (MOCVD) and Atomic Layer Deposition (ALD). The goal is to design precursors with improved volatility, stability, and reactivity, which can lead to higher quality thin films with fewer impurities.
Key research efforts include:
Modifying Ligands: Research is underway to synthesize new gallium complexes with different β-diketonate ligands to lower deposition temperatures and improve film quality. rsc.orgresearchgate.net
Developing Alternative Precursors: The limitations of current precursors, such as the high decomposition temperature of Ga(acac)3, have spurred the development of alternatives like gallium dimethylamide-based precursors for specific applications. indium.comresearchgate.net
In-Situ Monitoring: Techniques like small-angle X-ray scattering (SAXS) are being used to monitor the formation of gallium nanoparticles in real-time, providing insights for the rational design of synthesis methods. acs.org
Integration into Multi-component and Hybrid Material Systems
Gallium(III) 2,4-pentanedionate is proving to be a valuable component in the creation of multi-component and hybrid materials, offering the ability to tailor material properties for specific applications.
Mixed-Metal Oxides: Ga(acac)3 is used in solvothermal synthesis to create nanocrystalline mixed-metal gallium oxide spinels with transition metals like chromium, manganese, and iron. nih.govnih.gov These materials have potential applications in catalysis and magnetism. nih.govnih.gov
Doping: Gallium acetylacetonate (B107027) can be used to dope (B7801613) other materials, altering their electronic and optical properties. For example, it can be used to create gallium-doped zinc oxide (GZO) films, which are transparent conducting oxides.
Hybrid Materials: Researchers are exploring the creation of hybrid organic-inorganic materials by combining Ga(acac)3 with polymers or other organic molecules. These materials could have novel optical, electronic, or catalytic properties.
Below is a table summarizing the synthesis of multi-component materials using this compound:
Advanced Characterization of Nanoscale Architectures
A deep understanding of the nanoscale structure of materials derived from this compound is crucial for optimizing their properties and performance. Advanced characterization techniques are being employed to probe these structures in unprecedented detail.
Microscopy and Diffraction: High-resolution transmission electron microscopy (HR-TEM) and X-ray diffraction (XRD) are used to study the crystal structure and morphology of gallium oxide nanostructures at the nanoscale. nanoinnovation2024.euacs.orgdtic.mil These techniques have revealed the single-crystalline nature of β-Ga2O3 nanowires and the ordered domain structures in Ga2O3 layers. nanoinnovation2024.euresearchgate.net
Spectroscopy: X-ray absorption near-edge spectroscopy (XANES) and energy-dispersive X-ray spectroscopy (EDX) provide information about the elemental composition and oxidation states of the constituent elements. nih.govnih.govacs.org
In-Situ Characterization: In-situ TEM annealing allows for the real-time observation of phase transformations in gallium oxide polymorphs. nanoinnovation2024.eu
Exploration of Novel Catalytic and Optoelectronic Applications
The unique properties of materials derived from this compound make them promising candidates for a range of novel applications.
Catalysis: Nanocrystalline gallium oxide spinels, synthesized using Ga(acac)3, are being investigated for their potential in photocatalysis and electrocatalysis. sigmaaldrich.com
Optoelectronics: Gallium oxide (Ga2O3), with its ultra-wide bandgap, is a key material for power electronics and solar-blind UV detectors. indium.comnanoinnovation2024.eu Ga(acac)3 is a versatile precursor for producing high-purity Ga2O3 thin films for these applications. indium.com It is also used to synthesize quantum dots of materials like gallium sulfide (B99878) (Ga2S3), gallium arsenide (GaAs), and gallium phosphide (B1233454) (GaP) for applications in photonics. indium.com
Sensors: The conductivity of β-Ga2O3 nanowires is sensitive to the surrounding atmosphere, making them suitable for gas sensors to detect volatile organic compounds. nih.gov
The table below highlights some of the emerging applications of materials derived from this compound:
Deepening Theoretical Understanding of Reaction Mechanisms and Interfacial Phenomena
To further advance the use of this compound, a deeper theoretical understanding of its chemical behavior is essential. Computational modeling and theoretical studies are providing valuable insights into reaction mechanisms and interfacial phenomena.
Decomposition Pathways: Density Functional Theory (DFT) calculations are used to study the thermal decomposition of Ga(acac)3 and related precursors, helping to predict reaction byproducts and optimize deposition conditions. acs.org
Surface Chemistry: Theoretical models are being developed to understand the adsorption and reaction of gallium precursors on different substrate surfaces during ALD and MOCVD. This knowledge is crucial for controlling film growth and interface properties.
Growth Mechanisms: Computational studies are shedding light on the vapor-liquid-solid (VLS) and vapor-solid (VS) mechanisms that govern the growth of gallium oxide nanowires and other nanostructures. researchgate.netmdpi.com
Q & A
Q. What are the critical physical properties of Gallium(III) 2,4-pentanedionate that influence its handling and experimental design?
this compound has a melting point of 196–198°C, low water solubility, and a density of 1.5810 g/cm³ . These properties necessitate controlled heating during synthesis and exclusion of aqueous environments in reactions. Its insolubility in water requires the use of organic solvents (e.g., toluene, THF) for dissolution. Researchers must also account for its hygroscopic nature by storing it in anhydrous conditions under inert gas .
Q. What safety protocols are essential when handling this compound in laboratory settings?
Key safety measures include:
- Personal protective equipment (PPE): Chloroprene or nitrile rubber gloves, chemical goggles, and lab coats to prevent skin/eye contact .
- Ventilation: Use fume hoods or local exhaust to minimize inhalation of dust .
- First aid: Immediate flushing with water for eye/skin contact (15+ minutes) and medical consultation for ingestion .
- Storage: Keep in airtight containers away from oxidizers and moisture .
Q. How is this compound synthesized, and what purity standards are critical for research applications?
The compound is synthesized via ligand exchange reactions between gallium salts (e.g., GaCl₃) and acetylacetone in anhydrous conditions. Purity ≥99.99% (trace metals basis) is essential for high-precision applications like thin-film deposition, as impurities can disrupt crystallinity or introduce defects . Purification involves recrystallization from ethanol or sublimation under reduced pressure .
Q. What are the primary research applications of this compound?
It serves as a precursor for:
- Gallium oxide thin films: Deposited via atomic layer epitaxy (ALE) using water or ozone as co-reactants .
- Gallium nitride nanostructures: Low-temperature synthesis of nanowires/needles (400–600°C) via CVD .
- Coordination chemistry studies: Its D₃-symmetric structure aids in crystallographic analyses of metal-organic frameworks (MOFs) .
Advanced Research Questions
Q. How can researchers optimize atomic layer epitaxy (ALE) parameters when using this compound for Ga₂O₃ thin films?
Key parameters include:
- Precursor pulsing: Adjust pulse duration (0.1–1.0 sec) to ensure complete surface saturation without gas-phase decomposition .
- Co-reactant selection: Ozone generates higher-purity films than H₂O but requires lower temperatures (150–250°C) to prevent ligand carbonization .
- Substrate pretreatment: Oxygen plasma activation enhances precursor adsorption uniformity .
- Post-deposition annealing: Reduces oxygen vacancies and improves crystallinity (600–800°C in O₂) .
Q. What advanced characterization techniques validate the structural integrity of this compound as a precursor?
- Thermogravimetric analysis (TGA): Determines decomposition temperature (onset ~250°C) and residual carbon content .
- X-ray diffraction (XRD): Confirms crystallinity and phase purity by matching peaks with reference data (e.g., JCPDS) .
- FTIR spectroscopy: Identifies ligand coordination modes (e.g., ν(C=O) at 1575 cm⁻¹ and ν(Ga-O) at 450 cm⁻¹) .
- Elemental analysis: Quantifies Ga content (theoretical: 18.9%) via ICP-MS to ensure stoichiometry .
Q. How does this compound compare to other metal acetylacetonates in CVD/ALD applications?
- Thermal stability: Gallium derivatives decompose at higher temperatures (~250°C) than In(acac)₃ (~200°C) but lower than Hf(acac)₄ (~300°C), enabling moderate-temperature processes .
- Volatility: Lower vapor pressure than Al(acac)₃ necessitates higher evaporator temperatures (120–140°C) .
- Film quality: Produces smoother Ga₂O₃ films compared to halide precursors due to reduced byproduct formation .
Q. What strategies address contradictions in reported decomposition pathways of this compound?
Discrepancies in decomposition mechanisms (e.g., ligand loss vs. Ga-O bond cleavage) can be resolved via:
- In situ mass spectrometry: Tracks volatile byproducts (e.g., acetylacetone, CO₂) during thermal degradation .
- X-ray absorption spectroscopy (XAS): Monitors Ga coordination changes during heating .
- Computational modeling: DFT simulations predict energetically favorable pathways, validated against experimental TGA/DSC data .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
